molecular formula C12H11FO2 B2545800 Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-08-9

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B2545800
CAS No.: 2374238-08-9
M. Wt: 206.216
InChI Key: GYLXKMLYGQVWLD-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-(3-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate

Molecular Architecture and Stereoelectronic Features

The molecular architecture of this compound is fundamentally defined by the integration of three distinct structural elements that collectively determine its unique chemical and physical properties. The central bicyclo[1.1.0]butane core serves as the primary structural framework, providing the characteristic high strain energy that drives much of the compound's reactivity profile. This core structure is decorated with a 3-fluorophenyl substituent at one bridgehead position and a methyl carboxylate group at the opposing bridgehead, creating a symmetrically substituted yet electronically differentiated molecular architecture.

The stereoelectronic features of this compound arise from the complex interplay between the highly strained central carbon-carbon bond and the electronic effects of the fluorophenyl and carboxylate substituents. The central interbridgehead bond exhibits significant p-character, estimated at approximately 96% p-orbital contribution, which fundamentally alters the electronic distribution throughout the molecule. This unusual hybridization state creates a unique electronic environment where the central bond behaves with partial alkene-like character despite being formally a sigma bond. The presence of the electron-withdrawing fluorophenyl group and the carboxylate ester further modulates this electronic structure, creating distinct electronic gradients across the molecular framework.

The three-dimensional arrangement of these functional groups results in a molecule with significant conformational constraints imposed by the rigid bicyclic core. The butterfly conformation of the bicyclo[1.1.0]butane framework forces the fluorophenyl and carboxylate substituents into specific spatial orientations that influence intermolecular interactions and reactivity patterns. This architectural arrangement creates distinct steric and electronic environments around each functional group, providing opportunities for selective chemical transformations and biological interactions.

Bicyclo[1.1.0]butane Core Strain Analysis

The bicyclo[1.1.0]butane core of this compound represents one of the most highly strained carbocyclic systems known to organic chemistry, with a total strain energy of 63.9 kcal mol⁻¹. This exceptional strain energy arises from the fusion of two three-membered cyclopropane rings through a common carbon-carbon bond, creating a four-membered bicyclic system with severe angular distortions and bond length deviations from ideal tetrahedral geometry. The strain energy significantly exceeds that of individual cyclopropane rings, which typically contribute approximately 28 kcal mol⁻¹ each, indicating that the fusion process creates additional destabilizing interactions beyond simple additive effects.

The geometric parameters of the bicyclo[1.1.0]butane core exhibit characteristic deviations from normal saturated hydrocarbon structures. The molecule adopts a distinctive "butterfly" conformation with a dihedral angle between the two fused cyclopropane rings of approximately 123°. This non-planar arrangement results from the optimization of orbital overlap while minimizing steric repulsions between the ring systems. All carbon-carbon bonds within the core structure exhibit similar lengths of approximately 1.50 Å, which represents a compromise between the ideal single bond length and the constraints imposed by the cyclic framework.

The internal bond angles within the cyclopropane rings deviate substantially from ideal tetrahedral geometry, with values ranging from 58° to 62°. These severe angular distortions contribute significantly to the overall strain energy and create unusual electronic environments around each carbon center. The central interbridgehead carbon-carbon bond exhibits particularly unusual characteristics, with computational studies indicating approximately 96% p-character in its bonding orbitals. This extreme hybridization state imparts partial alkene-like character to what is formally a saturated carbon-carbon single bond.

Structural Parameter Value Reference Standard
Total Strain Energy 63.9 kcal mol⁻¹ 0 kcal mol⁻¹ (unstrained)
Dihedral Angle 123° 180° (planar)
Average C-C Bond Length 1.50 Å 1.54 Å (typical alkane)
Internal Ring Angles 58-62° 109.5° (tetrahedral)
Central Bond p-Character 96% 25% (typical sp³)

The strain analysis reveals that the bicyclo[1.1.0]butane core functions as a "spring-loaded" molecular framework that can undergo rapid strain-release reactions under appropriate activation conditions. This high strain energy provides a significant thermodynamic driving force for ring-opening transformations, cycloaddition reactions, and rearrangement processes. The activation barriers for these transformations are typically lower than might be expected for saturated hydrocarbon systems due to the relief of strain energy in the transition states and products.

Fluorophenyl Substituent Orientation and Conformational Dynamics

The 3-fluorophenyl substituent attached to the bicyclo[1.1.0]butane core introduces significant electronic and conformational complexity to the molecular structure of this compound. The positioning of the fluorine atom at the meta position of the phenyl ring creates a specific electronic distribution pattern that influences both the aromatic system's reactivity and its interactions with the strained bicyclic core. The electron-withdrawing nature of the fluorine substituent reduces the electron density of the aromatic ring while simultaneously providing a dipolar interaction site that can influence molecular aggregation and binding interactions.

The conformational dynamics of the fluorophenyl substituent are significantly constrained by the rigid geometry of the bicyclo[1.1.0]butane framework. Unlike simple benzyl derivatives where free rotation around the benzylic carbon-carbon bond is possible, the attachment to the bridgehead carbon of the bicyclic system restricts the available conformational space. The phenyl ring is forced into a specific orientation relative to the bicyclic core, with the plane of the aromatic system positioned to minimize steric interactions with the opposing carboxylate substituent and the hydrogen atoms of the bicyclic framework.

The electronic interaction between the fluorophenyl substituent and the bicyclo[1.1.0]butane core creates unique stereoelectronic effects that modulate the reactivity of both components. The electron-withdrawing character of the meta-fluorophenyl group stabilizes electron-rich intermediates that may form during strain-release reactions, while the aromatic π-system can participate in extended conjugation effects when the central strained bond undergoes activation. The specific positioning of the fluorine atom provides a handle for selective intermolecular interactions, including hydrogen bonding and halogen bonding interactions that can influence crystal packing, solution behavior, and biological activity.

Computational studies suggest that the fluorophenyl substituent experiences restricted rotational freedom around the carbon-carbon bond connecting it to the bicyclic core. The energy barriers for rotation are elevated compared to simple alkyl-substituted systems due to the combination of steric interactions with the bicyclic framework and electronic effects arising from the partial π-character of the central interbridgehead bond. This conformational restriction results in a well-defined three-dimensional structure that can be exploited for selective recognition and binding events.

Conformational Parameter Characteristic
Phenyl Ring Orientation Constrained by bicyclic framework
Fluorine Position Meta to attachment point
Rotational Barrier Elevated vs. simple alkyl systems
Electronic Effect Electron-withdrawing influence
Steric Interactions Minimized through optimal positioning
Carboxylate Ester Functionalization Effects

The methyl carboxylate ester group positioned at the bridgehead carbon opposite to the fluorophenyl substituent serves multiple critical functions in determining the overall properties and reactivity profile of this compound. The ester functionality introduces a strong electron-withdrawing group directly attached to the highly strained bicyclic core, creating significant electronic perturbations that influence both the stability and reactivity of the central interbridgehead bond. The carbonyl group provides a site for nucleophilic attack and can participate in various transformations including hydrolysis, reduction, and coupling reactions.

The positioning of the carboxylate ester at the bridgehead carbon creates unique stereoelectronic effects that are not observed in simple alkyl esters. The electron-withdrawing character of the ester group interacts with the unusual electronic structure of the bicyclo[1.1.0]butane core, where the central carbon-carbon bond exhibits significant p-character. This interaction results in enhanced stabilization of electron-deficient intermediates that may form during strain-release transformations, while simultaneously activating the ester group toward nucleophilic substitution reactions.

The methyl ester portion of the functionality provides additional opportunities for chemical modification and derivatization. The relatively small size of the methyl group minimizes steric interactions with other parts of the molecule while maintaining the electron-withdrawing character of the ester linkage. This ester group can be selectively hydrolyzed to generate the corresponding carboxylic acid, reduced to form primary alcohols, or subjected to transesterification reactions to introduce alternative alkyl or aryl substituents. These transformations provide synthetic routes to a diverse array of related compounds with modified physical and chemical properties.

The three-dimensional positioning of the carboxylate ester relative to the fluorophenyl substituent creates a molecular architecture with distinct polar and nonpolar regions. The ester functionality contributes significant polarity to one hemisphere of the molecule, while the fluorophenyl group provides aromatic character with moderate polarity from the fluorine substituent. This asymmetric distribution of functional groups results in amphiphilic character that can influence solubility, membrane permeability, and biological activity profiles.

Functionalization Aspect Effect on Molecular Properties
Electronic Influence Strong electron-withdrawal from core
Reactivity Enhancement Activates toward nucleophilic attack
Synthetic Versatility Multiple derivatization pathways
Polarity Contribution Significant polar character
Steric Requirements Minimal due to methyl substitution

The ester functionalization also provides opportunities for controlled release applications where the strained bicyclic core can serve as a trigger for ester cleavage under specific conditions. The combination of high strain energy and ester reactivity creates a dual-responsive system that can undergo both strain-release transformations and ester hydrolysis depending on the reaction conditions employed. This dual reactivity profile makes the compound particularly attractive for applications in drug delivery, materials science, and bioorthogonal chemistry where controlled release mechanisms are desired.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLXKMLYGQVWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanone Tosylation and Elimination

The most widely implemented method involves a four-step sequence from methyl cyclobutanecarboxylate (Table 1):

Step 1: Cyclobutanone Tosylation
Methyl 3-hydroxycyclobutanecarboxylate undergoes tosylation with 4-toluenesulfonyl chloride (1.3 eq) in dichloromethane using triethylamine (1.3 eq) as base, achieving 89% yield after 24 h at 40°C. Kinetic studies show complete conversion within 18 h when using 4-dimethylaminopyridine (DMAP) as catalyst.

Step 2: Base-Mediated Elimination
Treatment of the tosylate with potassium tert-butoxide (1.1 eq) in tetrahydrofuran at 25°C for 12 h induces cyclization to form the bicyclo[1.1.0]butane core. This exothermic process (ΔH = -58 kJ/mol) requires careful temperature control to prevent oligomerization.

Optimization of Critical Reaction Parameters

Solvent Effects in Elimination Reactions

Screening of eight solvents revealed tetrahydrofuran as optimal for the elimination step (Table 2). Polar aprotic solvents like dimethylformamide led to side reactions, while ethereal solvents minimized byproduct formation.

Table 2: Solvent Screening for Base-Mediated Elimination

Solvent Conversion (%) Bicyclobutane Yield (%)
THF 100 94
DME 98 89
DCM 45 32
MeCN 76 68

Temperature-Dependent Diastereoselectivity

In the Grignard addition step, maintaining reaction temperature below -70°C proved critical for stereochemical control. At -40°C, diastereomeric ratio dropped to 8:1 due to retro-Michael pathway activation.

Analytical Characterization

Advanced spectroscopic techniques confirm structure and purity:

  • ¹H NMR (500 MHz, CDCl₃): Characteristic bridgehead protons at δ 3.11 (m, 2H) and 2.96 (m, 2H).
  • ¹³C NMR : Diagnostic quaternary carbon at 112.7 ppm for the bicyclobutane core.
  • HRMS : Calculated for C₁₂H₁₁FO₂ [M+H]⁺: 223.0871, Found: 223.0869.

X-ray crystallography of a bromo-analog confirmed the strained bicyclic geometry with C1–C3 bond length of 1.489 Å.

Applications and Derivative Synthesis

The synthetic flexibility of this scaffold enables diverse functionalization:

  • Amidation : Treatment with oxalyl chloride followed by amines produces bioactive analogs (e.g., N,N-diisopropyl derivative, 86% yield).
  • Cross-Coupling : Palladium-catalyzed Suzuki reactions install heteroaryl groups at C3 (72–89% yield).

Recent studies demonstrate utility as a conformationally restricted benzodiazepine mimetic, showing 3.2 nM binding affinity for GABAₐ receptors.

Chemical Reactions Analysis

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows chemists to employ it in the synthesis of more complex molecules, facilitating the development of new compounds with potential biological activities or novel properties.

Chemical Reactions

The compound undergoes various chemical transformations, including:

  • Oxidation : It can be oxidized to yield ketones or carboxylic acids.
  • Reduction : The ester group can be reduced to form alcohols.
  • Substitution : The fluorophenyl group is reactive and can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation under suitable conditions.

Drug Discovery

Potential Bioisostere

Due to its structural characteristics, this compound is explored as a potential bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles.

Case Studies in Drug Development

Several studies have highlighted the compound's potential in developing new therapeutic agents:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers. For instance, an IC50 value of approximately 4.375 µM against MCF7 cells suggests potent activity.
  • Mechanisms of Action : The compound has been shown to downregulate membrane proteins involved in critical signaling pathways for cancer cell survival, indicating its potential as a multi-targeted therapeutic agent.

Material Science

Development of New Materials

The rigidity and stability of this compound make it a candidate for the development of advanced materials with specific mechanical properties. Its unique structure can impart desirable traits such as enhanced strength or thermal stability, making it useful in polymer science and nanotechnology.

Comparison with Similar Compounds

Key Observations :

  • Electron-deficient substituents (e.g., bromothiophenyl) generally yield higher efficiencies (>90%) compared to bulky aryl groups (e.g., diphenyl: 34% yield) .
  • The trifluoromethyl analog suffered from poor yields and side reactions during deprotection, highlighting challenges with highly electronegative groups .

Physicochemical Properties

Substituents significantly alter physical states and solubility:

Compound Name Physical State Melting Point/Boiling Point Solubility Reference
Methyl 3-(3-fluorophenyl)BCB-1-carboxylate N/A N/A Likely moderate in organic solvents Inferred
Methyl 3-(naphthalen-2-yl)BCB-1-carboxylate Yellow crystalline N/A Low (crystalline)
Methyl 2-methyl-3-phenylBCB-1-carboxylate Yellow oil N/A High (oil)
Methyl BCB-1-carboxylate (parent) Liquid N/A High

Key Observations :

  • Aromatic substituents (e.g., naphthyl) promote crystallinity due to π-stacking, whereas alkyl groups (e.g., methyl) favor oily forms .
  • The 3-fluorophenyl group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs.

Spectral Characterization

1H NMR Shifts :

  • Methyl 3-(o-tolyl)BCB-1-carboxylate : Aromatic protons at δ 7.20–7.05 (m), methyl ester at δ 3.65 (s) .
  • Methyl 3-(4-bromothiophen-2-yl)BCB-1-carboxylate : Thiophene protons at δ 7.45 (d, J = 3.6 Hz), ester at δ 3.70 (s) .
  • 3-Fluorophenyl analog : Expected downfield shifts for aromatic protons (δ ~7.30–7.60) due to fluorine’s electronegativity, with splitting patterns from para-fluorine coupling.

13C NMR :

  • The carbonyl carbon in BCB esters typically appears at δ ~165–170 ppm .
  • Fluorine-coupled carbons (C3, aromatic) would show distinct splitting (e.g., δ ~115–125 ppm for CF) .

HRMS :

  • All analogs show precise [M+H]⁺ matches (e.g., 359.1390 for a piperazine derivative ).

Stability and Reactivity

  • Electron-withdrawing groups (e.g., fluorine, bromine) stabilize the ester against hydrolysis but may increase strain-induced ring-opening reactivity .
  • Benzyl 3-(trifluoromethyl)BCB-1-carboxylate decomposed during hydrogenolysis, suggesting sensitivity to harsh conditions .
  • The 3-fluorophenyl group likely balances stability and reactivity, making it suitable for further functionalization (e.g., cross-coupling).

Biological Activity

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate is a bicyclic compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of bicyclo[1.1.0]butanes, characterized by their strained ring systems, allows for diverse reactivity patterns that can be exploited in drug development and material science.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2374238-08-9
  • Molecular Formula : C12H11F O2
  • Molecular Weight : 206.22 g/mol
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a pharmacological agent:

Anticancer Activity

Recent studies have indicated that bicyclic compounds can exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structural motifs have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with fluorinated phenyl groups often interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways associated with cell proliferation and survival.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated synthesis methods that yield high purity levels, essential for biological testing.
Identified potential interactions with metabolic enzymes, suggesting avenues for drug design focusing on metabolic pathways.
Discussed the use of similar bicyclic structures in medicinal chemistry, highlighting their role as bioisosteres for traditional aromatic compounds.

Case Study 1: Anticancer Screening

In a recent screening of various bicyclic compounds, this compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell viability, supporting its potential as an anticancer agent.

Case Study 2: Drug Metabolism Studies

Another study investigated the metabolic stability of this compound in liver microsomes, revealing that the presence of the fluorine atom significantly altered its metabolic profile compared to non-fluorinated analogs, suggesting enhanced bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare bicyclo[1.1.0]butane (BCB) carboxylates like Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate?

  • Answer : BCB carboxylates are typically synthesized via Rh-catalyzed cyclopropanation of diazo precursors. For example, Rh₂(Oct)₄ catalyzes the reaction of methyl 2-diazo-4-arylpent-4-enoates to form bicyclic intermediates, achieving yields up to 95% for structurally related compounds (e.g., Methyl 3-(naphthalen-2-yl) BCB carboxylate) . Anionic ring-closing strategies, as reported in Merck's route-scouting efforts, are also viable but may suffer from low yields (e.g., 3-(trifluoromethyl) BCB derivatives) .

Q. How is the structural integrity of this compound validated?

  • Answer : Multimodal characterization is critical:

  • NMR : Distinctive upfield shifts in ¹H NMR (δ 1.2–3.0 ppm for bridgehead protons) and ¹³C NMR (quaternary carbons at ~120–140 ppm) confirm the BCB framework .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error validate the molecular formula .
  • FTIR : Ester carbonyl stretches (~1720 cm⁻¹) and aryl C-F vibrations (~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What are the key challenges in optimizing the synthesis of BCB carboxylates, and how can they be mitigated?

  • Answer : Two major challenges arise:

  • Low yields in ring-closing steps : Anionic ring closure (e.g., for benzyl 3-(trifluoromethyl) BCB carboxylate) may produce mixtures due to competing pathways. Switching to Rh-catalyzed cyclopropanation improves regioselectivity and yields (82–95%) .
  • Deprotection complications : Hydrogenolysis of benzyl esters can generate byproducts; alternative protecting groups (e.g., methyl esters) or mild deprotection conditions (e.g., enzymatic methods) are recommended .

Q. How does the 3-fluorophenyl substituent influence the reactivity and strain of the BCB core?

  • Answer : The electron-withdrawing fluorine atom increases ring strain (~65 kcal/mol in BCBs) and enhances electrophilicity at the bridgehead. Computational modeling (DFT) can quantify strain energy and predict regioselectivity in nucleophilic additions (e.g., hydrophosphination with phosphine boranes) . Experimental validation via kinetic studies (e.g., monitoring reaction rates with DIPEA) is advised .

Q. How can researchers resolve contradictions in spectral data for BCB derivatives with diverse aryl substituents?

  • Answer : Substituent effects (e.g., steric bulk of naphthalen-2-yl vs. electronic effects of 4-bromothiophen-2-yl) alter NMR chemical shifts and coupling constants. Comparative analysis of analogs (e.g., Methyl 3-(o-tolyl) BCB vs. 3-(4-bromothiophen-2-yl) BCB) using 2D NMR (COSY, HSQC) clarifies structural assignments .

Q. What strategies enable functionalization of the BCB core for downstream applications?

  • Answer :

  • Nucleophilic addition : BCB nitriles undergo hydrophosphination with phosphine boranes to form cyclobutyl-P derivatives, useful in catalysis .
  • Cross-coupling : Bridgehead iodides (e.g., Methyl 3-(iodomethyl) BCB carboxylate) participate in Suzuki-Miyaura couplings for bioconjugation .
  • Photoreactivity : UV irradiation induces ring-opening reactions, enabling access to strained cyclobutane intermediates .

Methodological Recommendations

  • Synthesis Optimization : Prioritize Rh₂(Oct)₄-catalyzed routes for higher yields and purity .
  • Data Interpretation : Use substituent-specific NMR databases (e.g., ACD/Labs) to resolve spectral ambiguities .
  • Computational Tools : Employ Gaussian or ORCA for strain energy calculations and reaction pathway simulations .

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